2-(Benzyloxy)-5-(2-furyl)benzaldehyde

Suzuki-Miyaura coupling heteroaryl synthesis palladium catalysis

This 2-(benzyloxy)-5-(2-furyl)benzaldehyde is a strategic building block for medicinal chemistry, featuring a unique furan substituent that provides distinct electronic and reactivity profiles compared to thienyl or phenyl analogs. It enables orthogonal deprotection strategies and is essential for constructing ALDH1A3 and MAO-B targeted libraries, where its specific heteroaryl interaction is critical.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
Cat. No. B12841532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-(2-furyl)benzaldehyde
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CO3)C=O
InChIInChI=1S/C18H14O3/c19-12-16-11-15(17-7-4-10-20-17)8-9-18(16)21-13-14-5-2-1-3-6-14/h1-12H,13H2
InChIKeyBFDALOMSBNBDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-(2-furyl)benzaldehyde (CAS 893735-85-8) Procurement Guide: A 5-Membered Heteroaryl-Substituted Benzyloxy-benzaldehyde Intermediate


2-(Benzyloxy)-5-(2-furyl)benzaldehyde (CAS 893735-85-8, molecular formula C18H14O3, molecular weight 278.3) is a synthetic benzyloxy-benzaldehyde derivative functionalized with a 2-furyl heteroaryl substituent at the 5-position . The compound incorporates three key structural features: a benzaldehyde core (providing an electrophilic carbonyl handle for condensation reactions), a benzyloxy protecting group at the 2-position (enabling orthogonal deprotection strategies), and a furan heterocycle (introducing π-π interaction capacity and oxidative susceptibility distinct from phenyl analogs) [1]. In medicinal chemistry, benzyloxy-benzaldehydes serve as valuable intermediates for constructing biologically active molecules, and the attachment of five-membered heterocycles such as furan is considered advantageous for drug design [2]. The compound is commercially available at ≥95% purity from multiple research chemical suppliers, with a predicted boiling point of 452.255±45.00 °C and density of 1.190±0.06 g/cm³ at 25 °C .

Why Generic Substitution of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde Is Not Advisable: Divergent Reactivity and Synthetic Accessibility Across Heteroaryl Analogs


Substituting 2-(benzyloxy)-5-(2-furyl)benzaldehyde with a structurally related analog—such as its 2-thienyl counterpart or a simple phenyl-substituted derivative—is not functionally equivalent due to systematic differences in synthetic accessibility under standard Suzuki-Miyaura coupling conditions [1]. The 2-furyl substituent imposes distinct electronic demands on the cross-coupling step compared to 3-thienyl or 2-thienyl groups, resulting in significantly different yield profiles depending on the catalytic system employed [1]. Moreover, the furan heterocycle exhibits chemical reactivity (e.g., susceptibility to oxidative opening and electrophilic substitution patterns) that diverges markedly from thiophene and phenyl rings, directly impacting downstream functionalization pathways [2]. For procurement decisions involving multi-step synthetic routes, the choice of heteroaryl-substituted benzyloxy-benzaldehyde intermediate materially affects overall process yield, purification burden, and the scope of accessible final products [1].

2-(Benzyloxy)-5-(2-furyl)benzaldehyde Quantitative Differentiation Evidence: Synthetic Yield, Heteroaryl Reactivity, and Scaffold Selectivity


Synthetic Yield Comparison: 2-Furyl vs. 3-Thienyl Analogs via Optimized Suzuki-Miyaura Coupling

The 2-furyl-substituted benzyloxy-benzaldehyde exhibits distinct synthetic accessibility compared to its 3-thienyl analog under identical optimized Suzuki-Miyaura coupling conditions. While the tetrakis(triphenylphosphine)palladium/aqueous cesium carbonate/DMF system successfully produces 2-furyl and 3-furyl derivatives in 75-93% yield, the same catalytic system applied to 3-thienyl derivatives delivers yields ranging from 76% to 99% [1]. This 1-24 percentage point yield differential is operationally significant for multi-gram scale preparations, where the 2-furyl derivative falls at the lower end of the achievable yield range for this compound class [1].

Suzuki-Miyaura coupling heteroaryl synthesis palladium catalysis

Catalytic System Dependency: 2-Furyl Coupling Requires Optimized Conditions Unnecessary for 3-Thienyl Analogs

The 2-furyl substituent imposes stricter catalytic requirements than the 3-thienyl group. Using a standard Pd(OAc)2/tri(o-tolyl)phosphine/aqueous K3PO4/DME system, the Suzuki coupling of substituted aryl iodides with 2-furanboronic acid fails to produce the expected product, whereas the identical system applied to 3-thiophene-boronic acids affords products in 76-99% yields [1]. Successful coupling of 2-furyl and 3-furyl boronic acids instead requires the more powerful tetrakis(triphenylphosphine)palladium/aqueous cesium carbonate/DMF system to achieve the 75-93% yield range [1].

palladium catalysis Suzuki-Miyaura optimization heteroaryl boronic acid reactivity

Benzyloxybenzaldehyde Scaffold Selectivity: Class-Level ALDH1A3 Inhibition Potency and Selectivity Profile

The benzyloxybenzaldehyde scaffold that defines the core of 2-(benzyloxy)-5-(2-furyl)benzaldehyde has been identified as a promising framework for selective ALDH1A3 inhibition. In vitro screening of benzyloxybenzaldehyde derivatives identified compounds ABMM-15 and ABMM-16 as potent and selective ALDH1A3 inhibitors with IC50 values of 0.23 µM and 1.29 µM, respectively [1]. ALDH1A3 is a cancer stem cell marker implicated in chemotherapy resistance across multiple tumor types, and selective inhibition of this isoform is considered a targeted therapeutic strategy distinct from pan-ALDH inhibition [1].

ALDH1A3 inhibition cancer stem cells benzyloxybenzaldehyde pharmacophore

Benzyloxy Pharmacophore Validation: Class-Level MAO-B Inhibitory Activity of Benzyloxy-Containing Derivatives

The benzyloxy functional group present in 2-(benzyloxy)-5-(2-furyl)benzaldehyde is a validated pharmacophore for monoamine oxidase B (MAO-B) inhibition. Benzyloxybenzene-derived thio/semicarbazones (BT1-BT16) demonstrated selective MAO-B inhibition, with the most potent compounds (BT1, BT3, BT5) exhibiting identical IC50 values of 0.11 µM against MAO-B [1]. Independent studies on benzyloxy-derived halogenated chalcones identified BB2 and BB4 as potent, selective, reversible MAO-B inhibitors suitable for neurodegenerative disease applications [2]. This class-level evidence supports the strategic value of the benzyloxy moiety in MAO-B-targeted drug discovery programs.

MAO-B inhibition neurodegeneration benzyloxy pharmacophore

Orthogonal Deprotection Advantage: Benzyloxy vs. Free Hydroxy Benzaldehyde Analogs

2-(Benzyloxy)-5-(2-furyl)benzaldehyde offers a strategic orthogonal protection advantage compared to its direct free-hydroxy analog, 5-(furan-2-yl)-2-hydroxybenzaldehyde (CAS 893735-89-2; molecular formula C11H8O3; molecular weight 188.18) . The benzyloxy group functions as a protecting group that can be selectively removed via hydrogenolysis (H2, Pd/C) under conditions orthogonal to acid- or base-labile functional groups elsewhere in a synthetic sequence [1]. The free-hydroxy analog lacks this orthogonal deprotection capability, requiring more restrictive reaction condition planning and potentially limiting downstream functionalization options.

protecting group strategy orthogonal synthesis benzyl ether

Optimal Research and Industrial Application Scenarios for 2-(Benzyloxy)-5-(2-furyl)benzaldehyde


Medicinal Chemistry: Synthesis of ALDH1A3-Targeted Inhibitor Libraries for Oncology

Procurement of 2-(benzyloxy)-5-(2-furyl)benzaldehyde is strategically justified for medicinal chemistry programs targeting ALDH1A3-dependent cancer stem cell pathways. The benzyloxybenzaldehyde scaffold has demonstrated sub-micromolar ALDH1A3 inhibitory potency (IC50 values as low as 0.23 µM) with selectivity over other ALDH isoforms [1]. The 2-furyl substituent introduces heteroaryl functionality that may enhance binding interactions while providing a distinct vector for structural diversification. The compound serves as a versatile core for generating focused inhibitor libraries via condensation with amines (forming Schiff bases) or other carbonyl-reactive building blocks, enabling systematic structure-activity relationship (SAR) exploration around the validated benzyloxybenzaldehyde pharmacophore.

Neuroscience Drug Discovery: MAO-B Inhibitor Scaffold Development for Neurodegenerative Diseases

For drug discovery programs targeting monoamine oxidase B (MAO-B) in Parkinson's disease and related neurodegenerative disorders, 2-(benzyloxy)-5-(2-furyl)benzaldehyde provides a benzyloxy-containing building block aligned with a validated MAO-B pharmacophore. Benzyloxybenzene derivatives have demonstrated potent MAO-B inhibition (IC50 = 0.11 µM for optimized thio/semicarbazone analogs) with reversible binding kinetics and selectivity over MAO-A [1]. Benzyloxy-derived chalcones have similarly shown selective, reversible MAO-B inhibition suitable for CNS applications [2]. The 2-furyl group offers additional π-π stacking capacity that may enhance target engagement compared to simple phenyl analogs, making this compound a compelling starting material for synthesizing novel MAO-B inhibitor candidates.

Process Chemistry: Optimized Multi-Step Synthesis Requiring Orthogonal Hydroxyl Protection

In multi-step synthetic routes where orthogonal protection of the hydroxyl group is essential, 2-(benzyloxy)-5-(2-furyl)benzaldehyde offers a significant operational advantage over free-hydroxy analogs such as 5-(furan-2-yl)-2-hydroxybenzaldehyde. The benzyloxy group serves as a protecting group that remains stable under acidic and basic conditions commonly employed for condensation, cross-coupling, and oxidation reactions, yet can be selectively removed via hydrogenolysis (H2, Pd/C) at a late synthetic stage without affecting acid- or base-sensitive functionality [1]. This orthogonal deprotection capability enables more convergent synthetic strategies and reduces the number of protection/deprotection steps required. Laboratories should note, however, that in-house synthesis via Suzuki-Miyaura coupling demands the more powerful Pd(PPh3)4/Cs2CO3/DMF catalytic system rather than standard Pd(OAc)2-based conditions to achieve viable yields (75-93%) for 2-furyl coupling [2].

Heterocyclic Chemistry: Precursor for Furan-Containing Fused Heterocycle Synthesis

2-(Benzyloxy)-5-(2-furyl)benzaldehyde serves as a strategic precursor for constructing benzofuran and related fused heterocyclic systems via intramolecular cyclization chemistry. Under strongly basic conditions, such as treatment with the hindered phosphazene base P4-t-Bu, ortho-arylmethoxy benzaldehydes undergo deprotonation followed by intramolecular cyclization to afford benzofuran derivatives [1]. The 2-furyl substituent at the 5-position may direct regioselectivity in electrophilic substitution or cycloaddition reactions differently than thienyl or phenyl analogs, enabling access to furan-benzofuran hybrid scaffolds. This compound is therefore preferentially procured over non-furyl analogs for research programs specifically targeting heterocyclic compounds bearing both furan and benzofuran structural motifs.

Technical Documentation Hub

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